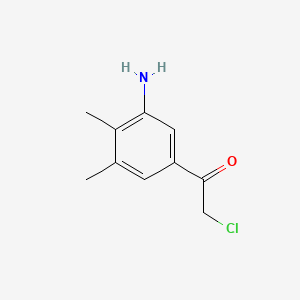
(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-A,2-Dimethyl-1H-Indole-1-Acetic Acid, commonly known as Indole-3-Acetic Acid (IAA), is a naturally occurring plant hormone that plays a vital role in regulating plant growth and development. It is synthesized in the tips of young shoots and roots and is transported to other parts of the plant, where it promotes cell division, elongation, and differentiation.
Mecanismo De Acción
(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID acts as a signaling molecule in plants, binding to specific receptors on the surface of cells and triggering a cascade of biochemical reactions that regulate plant growth and development. It promotes cell division, elongation, and differentiation, as well as the formation of adventitious roots and the growth of lateral buds.
Biochemical and Physiological Effects:
(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has a range of biochemical and physiological effects on plants. It promotes the synthesis of proteins and nucleic acids, as well as the production of enzymes involved in plant growth and development. It also regulates the uptake and transport of nutrients, such as nitrogen and phosphorus, and enhances the plant's ability to withstand environmental stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has several advantages for use in lab experiments, including its availability, stability, and ease of use. It can be easily synthesized or obtained from commercial sources, and it remains stable under a range of conditions. However, (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has some limitations, including its potential for toxicity at high concentrations and its tendency to degrade quickly in the presence of light and heat.
Direcciones Futuras
There are several future directions for research on (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID, including its potential use in crop improvement and the study of plant-microbe interactions. Researchers are also exploring the use of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID in bioremediation, as it can enhance the ability of plants to remove pollutants from the environment. Additionally, there is a growing interest in the use of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID in the production of biofuels, as it can enhance the growth and yield of bioenergy crops.
Métodos De Síntesis
(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of chemicals such as indole and acetic acid, which are combined to form (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID. Plant tissue culture involves the cultivation of plant cells or tissues in a nutrient-rich medium, which stimulates the production of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID.
Aplicaciones Científicas De Investigación
(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has been extensively studied for its role in plant growth and development. It has also been used in various scientific research applications, including the study of plant-microbe interactions, plant stress responses, and plant-microbe communication. (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID has also been studied for its potential use in agriculture, as it can enhance plant growth and yield.
Propiedades
Número CAS |
105119-82-2 |
|---|---|
Nombre del producto |
(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.241 |
Nombre IUPAC |
(2R)-2-(2-methylindol-1-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8-7-10-5-3-4-6-11(10)13(8)9(2)12(14)15/h3-7,9H,1-2H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
VMPIDMASVXEVNM-SECBINFHSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)
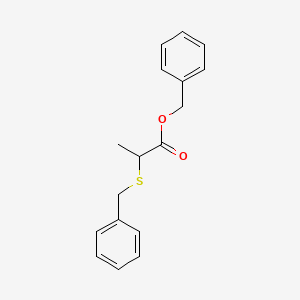

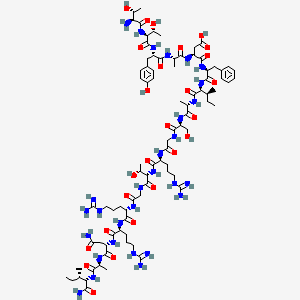
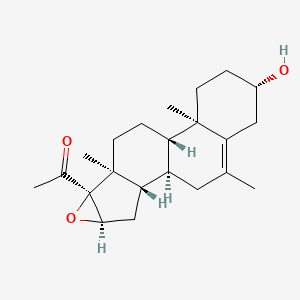
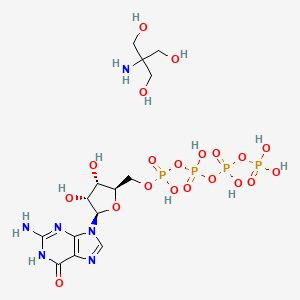
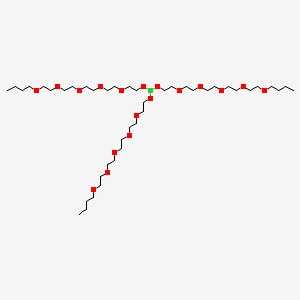
![2-Ethyloxazolo[4,5-c]pyridine](/img/structure/B561212.png)

